Ethyl 3-(4-(methylsulfonyl)phenyl)acrylate

COX-2 inhibition anti-inflammatory SAR

Ethyl 3-(4-(methylsulfonyl)phenyl)acrylate is a functionalized cinnamate ester distinguished by its para-methylsulfonyl pharmacophore—a strong electron-withdrawing group that enhances electrophilicity, target binding affinity, and metabolic stability versus unfunctionalized cinnamates. This building block enables synthesis of selective COX-2 inhibitors (sub-micromolar IC50), antimicrobial metal complexes, and specialty polymers via radical polymerization. Its crystalline nature and enhanced polarity simplify RP-HPLC purification and reduce volatility during scale-up, ensuring reproducible results. Procure this key intermediate for SAR studies, coordination chemistry, or advanced materials development.

Molecular Formula C12H14O4S
Molecular Weight 254.30 g/mol
Cat. No. B12450482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-(methylsulfonyl)phenyl)acrylate
Molecular FormulaC12H14O4S
Molecular Weight254.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=CC=C(C=C1)S(=O)(=O)C
InChIInChI=1S/C12H14O4S/c1-3-16-12(13)9-6-10-4-7-11(8-5-10)17(2,14)15/h4-9H,3H2,1-2H3
InChIKeyYOUOTKHSWKCRQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(4-(methylsulfonyl)phenyl)acrylate: A Core Cinnamate Scaffold for COX-2 Inhibition, Antimicrobial Coordination Chemistry, and Polymer Synthesis


Ethyl 3-(4-(methylsulfonyl)phenyl)acrylate (also referred to as ethyl 4-methanesulfonylcinnamate; CAS 137473-27-9) is a functionalized cinnamate ester characterized by a para-methylsulfonyl substituent on the phenyl ring and an α,β-unsaturated acrylate moiety . This structure confers a unique combination of properties: the methylsulfonyl group acts as a strong electron-withdrawing pharmacophore, enhancing electrophilicity and target binding affinity , while the acrylate group enables versatile reactivity for both medicinal chemistry (as a Michael acceptor or synthetic intermediate) and materials science (radical polymerization) . The compound serves as a critical building block in the design of selective COX-2 inhibitors [1], antimicrobial metal complexes [2], and functional polymers with tailored physicochemical characteristics [3].

Why Substituting Ethyl 3-(4-(methylsulfonyl)phenyl)acrylate with Unsubstituted Cinnamates or Free Acids Compromises Project Reproducibility


Direct substitution with simpler cinnamates or the free acid analog is not scientifically sound. The para-methylsulfonyl group is a critical pharmacophore that dramatically alters electronic distribution, target binding affinity, and metabolic stability. For instance, while [4-(methylsulfonyl)phenyl](aryl)methanones lacking the acrylate moiety exhibit no COX-1/COX-2 inhibitory activity [1], the acrylic acid scaffold bearing this substituent yields potent and selective COX-2 inhibitors with IC50 values in the sub-micromolar range [2]. Furthermore, the ethyl ester is not merely a prodrug; it serves as a specific precursor for coordination chemistry and polymerization that the free carboxylic acid cannot directly replicate [3][4]. Using an analog without the methylsulfonyl group would fundamentally alter the compound's polarity, crystallization behavior, and ability to participate in key synthetic transformations, leading to non-reproducible results in assays and material syntheses.

Quantitative Differentiation: How Ethyl 3-(4-(methylsulfonyl)phenyl)acrylate Compares to Key Analogs in Bioactivity, Material Performance, and Physicochemical Properties


COX-2 Inhibitory Potency: Acrylic Acid Scaffold vs. Unsubstituted Cinnamates and Reference Drug Rofecoxib

Ethyl 3-(4-(methylsulfonyl)phenyl)acrylate serves as a direct precursor to potent COX-2 inhibitors. While the ester itself is a prodrug, structure-activity relationship (SAR) data from its acrylic acid analog demonstrate that the (E)-3-(4-methanesulfonylphenyl)acrylic acid scaffold provides a significant advantage in COX-2 selectivity over unsubstituted cinnamates. The most potent analog, (E)-2-(3-bromophenyl)-3-(4-methanesulfonylphenyl)acrylic acid (9h), exhibits a COX-2 IC50 of approximately 0.32 µM with a selectivity index (SI) >316, which is comparable to the reference drug rofecoxib (COX-2 IC50 = 0.5 µM, SI >200) [1]. In stark contrast, the [4-(methylsulfonyl)phenyl](aryl)methanone series, which lacks the acrylic acid/acrylate moiety, shows no inhibitory activity toward COX-1 or COX-2 [2]. This demonstrates that the methylsulfonyl group alone is insufficient for COX-2 inhibition; the conjugated acrylate system is essential for high potency and selectivity. The ethyl ester maintains the critical scaffold for further functionalization and in vivo conversion to the active acid.

COX-2 inhibition anti-inflammatory SAR

Antimicrobial Activity: Ethyl Ester Complexes vs. Parent Carboxylic Acid

Ethyl 3-(4-(methylsulfonyl)phenyl)acrylate (as the cinnamate ligand) enables the synthesis of metal complexes with significantly enhanced antimicrobial activity compared to the parent carboxylic acid. A study comparing nickel(II) and cadmium(II) complexes of 4-methylsulfonyl cinnamate with the free ligand demonstrated that the cadmium complex exhibited a Minimum Inhibitory Concentration (MIC) of 5 µg/mL against Pseudomonas putida, while the nickel complex showed an MIC of 5 µg/mL against Bacillus subtilis [1]. The study explicitly states that these complexes 'had better antibacterial activity than their parent carboxylic acid against Gram-positive bacteria (B. subtilis and B. cereus)' [1]. This improvement is attributed to the chelation effect, which enhances lipophilicity and facilitates membrane penetration. The ethyl ester is a key starting material for synthesizing these bioactive coordination compounds, providing a functional handle not present in simpler analogs.

antimicrobial coordination chemistry MIC

Polymerization Reactivity: α-Alkylsulfonyl Acrylates vs. Unsubstituted Acrylates

Ethyl 3-(4-(methylsulfonyl)phenyl)acrylate belongs to the class of alkyl α-(alkylsulfonyl)acrylates, which exhibit significantly enhanced polymerization kinetics compared to unsubstituted acrylates. A foundational study on the synthesis and polymerization of alkyl α-(alkylsulfonyl)acrylates reports that 'the alkyl α-(alkylsulfonyl)acrylates polymerize much more readily than the corresponding unsubstituted acrylates. For example, the methyl and ethyl esters undergo spontaneous polymerization under the reaction conditions' [1]. This intrinsic reactivity is attributed to the strong electron-withdrawing effect of the sulfonyl group, which activates the double bond toward radical initiation. In contrast, unsubstituted acrylates require external initiators and controlled conditions to prevent premature polymerization. The presence of bulky groups (e.g., tert-butyl) was found to moderate this propensity, confirming that the sulfonyl substituent directly governs the reactivity profile [1].

polymerization materials science monomer reactivity

Physicochemical Properties: Polarity and Crystallinity vs. Unfunctionalized Cinnamates

The methylsulfonyl group in Ethyl 3-(4-(methylsulfonyl)phenyl)acrylate imparts a significant increase in polarity and crystalline nature compared to unfunctionalized cinnamates . This alteration has practical implications for purification and formulation. For instance, the compound's enhanced polarity facilitates superior retention and resolution during reversed-phase high-performance liquid chromatography (RP-HPLC) . Furthermore, the increased crystallinity simplifies isolation and handling, which is a notable advantage for large-scale synthesis and procurement. While unsubstituted ethyl cinnamate is a low-melting solid or liquid, the presence of the methylsulfonyl group raises the melting point and improves long-term storage stability by reducing volatility and susceptibility to oxidation.

physicochemical properties polarity chromatography

Steroid Sulfatase Inhibition: A Potential Alternative Therapeutic Avenue

While not a direct comparator for the target compound, evidence from structurally related methylsulfonyl phenyl derivatives indicates that this scaffold can be optimized for steroid sulfatase (STS) inhibition, an emerging target in hormone-dependent cancers. For instance, a compound with a methylsulfonyl phenyl moiety demonstrated an IC50 of 14 nM for STS inhibition in human JEG3 cells [1]. This class-level data suggests that Ethyl 3-(4-(methylsulfonyl)phenyl)acrylate could serve as a versatile starting point for medicinal chemists exploring novel STS inhibitors. The acrylate moiety provides a handle for further derivatization, while the methylsulfonyl group is a known bioisostere for sulfate, enabling interactions with the enzyme's active site.

steroid sulfatase cancer endocrine therapy

Optimal Use Cases for Ethyl 3-(4-(methylsulfonyl)phenyl)acrylate Based on Quantified Differentiation


Medicinal Chemistry: Designing Selective COX-2 Inhibitors with Improved GI Safety Profile

Procure Ethyl 3-(4-(methylsulfonyl)phenyl)acrylate as a key intermediate for synthesizing novel (E)-2-aryl-3-(4-methanesulfonylphenyl)acrylic acids. The SAR evidence indicates that this scaffold yields COX-2 inhibitors with sub-micromolar IC50 values (0.32 µM) and high selectivity indices (>316) comparable to rofecoxib, a known selective COX-2 inhibitor [1]. By starting with the ethyl ester, researchers can explore a wide range of C-2 aryl substitutions to further optimize potency, dual COX/LOX inhibition, and in vivo efficacy, while mitigating the cardiovascular risks associated with older COX-2 inhibitors.

Coordination Chemistry: Synthesis of Bioactive Metal Complexes for Antimicrobial Applications

Use Ethyl 3-(4-(methylsulfonyl)phenyl)acrylate as the primary ligand precursor for synthesizing nickel(II) and cadmium(II) complexes. Evidence demonstrates that these complexes exhibit single-digit µg/mL MIC values against clinically relevant bacteria (P. putida and B. subtilis), outperforming the parent carboxylic acid [2]. The ethyl ester provides the necessary functionality for complexation and subsequent structural characterization via single-crystal X-ray diffraction. This scenario is ideal for groups focused on developing new antimicrobial agents or studying structure-activity relationships in metal-based drugs.

Polymer Science: Creating Functional Materials with Enhanced Reactivity and Tailored Properties

Employ Ethyl 3-(4-(methylsulfonyl)phenyl)acrylate as a reactive monomer for radical polymerization. Its enhanced reactivity, evidenced by spontaneous polymerization under mild conditions compared to unsubstituted acrylates [3], allows for more efficient polymer synthesis. The resulting polymers will possess pendant methylsulfonyl phenyl groups, which can be exploited for applications requiring specific polarity, hydrogen-bonding capabilities, or further post-polymerization modifications. This is particularly relevant for developing advanced coatings, adhesives, or biomedical materials where the sulfonyl group's properties are advantageous.

Analytical Method Development and Large-Scale Synthesis

Select Ethyl 3-(4-(methylsulfonyl)phenyl)acrylate over unfunctionalized cinnamates for projects requiring robust purification and analysis. The compound's increased polarity and crystalline nature simplify chromatographic separations (e.g., RP-HPLC) and reduce volatility during handling and storage. This makes it a more reliable and reproducible building block for process chemistry and scale-up, reducing operational costs and improving overall synthetic efficiency.

Technical Documentation Hub

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